1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol;methanesulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

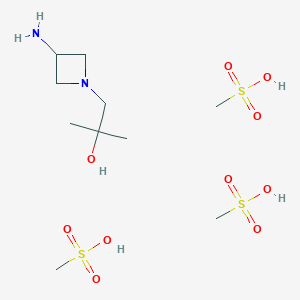

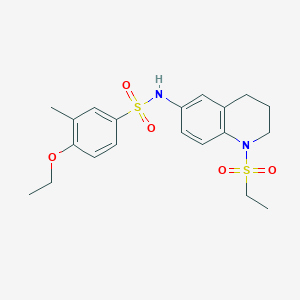

“1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol; tris(methanesulfonic acid)” is a chemical compound with the CAS Number: 2413887-21-3 . It has a molecular weight of 432.54 . The IUPAC name of this compound is 1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol trimethanesulfonate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H16N2O.3CH4O3S/c1-7(2,10)5-9-3-6(8)4-9;31-5(2,3)4/h6,10H,3-5,8H2,1-2H3;31H3,(H,2,3,4) . This code provides a standard way to encode the compound’s structure and formula.

Scientific Research Applications

Catalysis in Organic Synthesis Methanesulfonic acid is highlighted for its catalytic role in organic synthesis. It facilitates the efficient synthesis of 2-substituted benzoxazoles from carboxylic acids, showcasing its versatility in promoting reactions involving aryl, heteroaryl, and arylalkyl carboxylic acids with excellent yields. This catalytic application underlines methanesulfonic acid's importance in synthesizing heterocyclic compounds, which are pivotal in pharmaceuticals and agrochemicals (Kumar, Rudrawar, & Chakraborti, 2008).

Biochemical Research Methanesulfonic acid plays a crucial role in the biogeochemical cycling of sulfur through its formation from atmospheric dimethyl sulfide oxidation. Its utilization by diverse aerobic bacteria as a sulfur source for growth, particularly by specialized methylotrophs, emphasizes its significance in microbial metabolism. This underscores methanesulfonic acid's role in environmental science and microbial ecology, contributing to our understanding of sulfur cycling and microbial adaptation (Kelly & Murrell, 1999).

Chemical Synthesis The chemical synthesis domain benefits from methanesulfonic acid's utility, notably in the synthesis of complex molecules. For example, its use in synthesizing fused s-triazoles via intramolecular ring transformation demonstrates methanesulfonic acid's role in facilitating novel synthetic routes. This application is crucial for developing new materials and molecules with potential applications in various industries (Sasaki, Ohno, & Ito, 1984).

Pharmaceutical Analysis In pharmaceutical analysis, methanesulfonic acid aids in identifying and quantifying potentially genotoxic impurities, such as methyl methanesulfonate and ethyl methanesulfonate, in pharmaceuticals. This application is vital for ensuring the safety and efficacy of pharmaceutical products, underlining methanesulfonic acid's importance in maintaining high-quality standards in drug development and production (Zhou, Xu, Zheng, Liu, & Zheng, 2017).

Polymer Science Methanesulfonic acid's role extends into polymer science, where it is used in the anionic polymerization of N-(methanesulfonyl)azetidine to form polymers with potential applications in materials science. This highlights the versatility of methanesulfonic acid in promoting polymerization reactions, contributing to the development of new materials with unique properties (Reisman, Rowe, Jefcoat, & Rupar, 2020).

properties

IUPAC Name |

1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol;methanesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.3CH4O3S/c1-7(2,10)5-9-3-6(8)4-9;3*1-5(2,3)4/h6,10H,3-5,8H2,1-2H3;3*1H3,(H,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIGUCMGWCVYRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CC(C1)N)O.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H28N2O10S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol;methanesulfonic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]phenyl}prop-2-enoic acid](/img/structure/B2584015.png)

![N-(3-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2584017.png)

![8-ethoxy-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2584024.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2584025.png)

![3-(3-methylphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2584027.png)

![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2584030.png)

![(5-methylisoxazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2584033.png)